molecular formula C14H10N2O B14197588 2-(Naphthalen-1-yl)-1-oxo-1lambda~5~-pyrazine CAS No. 922525-02-8

2-(Naphthalen-1-yl)-1-oxo-1lambda~5~-pyrazine

Cat. No.: B14197588
CAS No.: 922525-02-8
M. Wt: 222.24 g/mol
InChI Key: NNLJTTOJOKCABN-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)pyrazine 1-oxide is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrazine ring fused with a naphthalene moiety, with an oxygen atom attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthyl)pyrazine 1-oxide typically involves the reaction of 1-naphthylamine with pyrazine-2-carboxylic acid under oxidative conditions. Common oxidizing agents used in this reaction include hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of 2-(1-Naphthyl)pyrazine 1-oxide may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and solvents is optimized to balance cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthyl)pyrazine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Highly oxidized pyrazine derivatives.

    Reduction: 2-(1-Naphthyl)pyrazine.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Naphthyl)pyrazine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-Naphthyl)pyrazine 1-oxide involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Naphthyl)pyrazine
  • 1-Naphthylamine
  • Pyrazine-2-carboxylic acid

Uniqueness

2-(1-Naphthyl)pyrazine 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for a broader range of chemical modifications and applications.

Properties

CAS No.

922525-02-8

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-naphthalen-1-yl-1-oxidopyrazin-1-ium

InChI

InChI=1S/C14H10N2O/c17-16-9-8-15-10-14(16)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H

InChI Key

NNLJTTOJOKCABN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=[N+](C=CN=C3)[O-]

Origin of Product

United States

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